molecular formula C13H27NOS B14448992 4-[(Octylsulfanyl)methyl]morpholine CAS No. 73477-67-5

4-[(Octylsulfanyl)methyl]morpholine

Cat. No.: B14448992
CAS No.: 73477-67-5
M. Wt: 245.43 g/mol
InChI Key: SIPUYYXEYJHGEW-UHFFFAOYSA-N
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Description

4-[(Octylsulfanyl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Octylsulfanyl)methyl]morpholine typically involves the reaction of morpholine with an octylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where morpholine reacts with octylsulfanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Octylsulfanyl)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the octylsulfanyl group, yielding morpholine.

    Substitution: The octylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Morpholine.

    Substitution: Various substituted morpholine derivatives depending on the reagent used.

Scientific Research Applications

4-[(Octylsulfanyl)methyl]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(Octylsulfanyl)methyl]morpholine involves its interaction with specific molecular targets. The octylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: A simpler morpholine derivative without the octylsulfanyl group.

    4-(Butylsulfanyl)methylmorpholine: A similar compound with a shorter alkyl chain.

    4-(Phenylsulfanyl)methylmorpholine: A compound with a phenyl group instead of an octyl group.

Uniqueness

4-[(Octylsulfanyl)methyl]morpholine is unique due to the presence of the long octylsulfanyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic and potentially more effective in penetrating biological membranes compared to its shorter-chain or unsubstituted counterparts. Its unique structure also allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

73477-67-5

Molecular Formula

C13H27NOS

Molecular Weight

245.43 g/mol

IUPAC Name

4-(octylsulfanylmethyl)morpholine

InChI

InChI=1S/C13H27NOS/c1-2-3-4-5-6-7-12-16-13-14-8-10-15-11-9-14/h2-13H2,1H3

InChI Key

SIPUYYXEYJHGEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCN1CCOCC1

Origin of Product

United States

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